molecular formula C15H8N2O B13096101 3-(4-Cyanobenzoyl)benzonitrile

3-(4-Cyanobenzoyl)benzonitrile

Cat. No.: B13096101
M. Wt: 232.24 g/mol
InChI Key: NOBFSVYCDJYWDI-UHFFFAOYSA-N
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Description

3-(4-Cyanobenzoyl)benzonitrile is an organic compound with the molecular formula C({15})H({8})N(_{2})O It is characterized by the presence of a cyanobenzoyl group attached to a benzonitrile moiety

Properties

Molecular Formula

C15H8N2O

Molecular Weight

232.24 g/mol

IUPAC Name

3-(4-cyanobenzoyl)benzonitrile

InChI

InChI=1S/C15H8N2O/c16-9-11-4-6-13(7-5-11)15(18)14-3-1-2-12(8-14)10-17/h1-8H

InChI Key

NOBFSVYCDJYWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanobenzoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with benzonitrile in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common base used in this reaction is triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product.

Reaction Scheme: [ \text{4-Cyanobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Base}} \text{3-(4-Cyanobenzoyl)benzonitrile} ]

Industrial Production Methods

On an industrial scale, the production of 3-(4-Cyanobenzoyl)benzonitrile can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanobenzoyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

3-(4-Cyanobenzoyl)benzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in multiple reaction pathways makes it valuable for creating complex molecules. Notably, it can be utilized in:

  • Benzoylation Reactions : The compound is involved in photo-nickel dual catalytic benzoylation of aryl bromides, enhancing the efficiency of synthesizing benzoylated derivatives .
  • Synthesis of Liquid Crystalline Compounds : It acts as a precursor for creating new liquid crystalline heteroaromatic compounds, which have applications in display technologies and advanced materials .

Pharmaceutical Applications

The pharmaceutical industry recognizes 3-(4-Cyanobenzoyl)benzonitrile for its potential in drug development. Its derivatives have been investigated for their biological activities, including:

  • Anticancer Agents : Research has highlighted its role in developing novel anticancer therapeutics, focusing on compounds that exhibit selective toxicity towards cancer cells while sparing normal cells .
  • P2X3 Receptor Antagonists : Studies have explored benzimidazole derivatives related to 3-(4-Cyanobenzoyl)benzonitrile as potential treatments for chronic cough by targeting P2X3 receptors .

Materials Science

In materials science, 3-(4-Cyanobenzoyl)benzonitrile is employed in synthesizing advanced materials with tailored properties. Its applications include:

  • Polymer Chemistry : The compound can be used to create polymers with specific functionalities, such as film formers and emulsifiers, which are essential in cosmetic formulations and other industrial applications .
  • Development of Functional Materials : Due to its reactive functional groups, it can be integrated into various material matrices to enhance performance characteristics like thermal stability and mechanical strength.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Organic SynthesisRSC Study (2019)Demonstrated efficient benzoylation using nickel catalysts with high yields .
Pharmaceutical DevelopmentPMC Article (2022)Identified novel antagonists for P2X3 receptors derived from benzimidazole structures linked to 3-(4-Cyanobenzoyl)benzonitrile .
Materials ScienceSigma-Aldrich ReportDiscussed the use of the compound in synthesizing liquid crystalline materials for display technologies .

Mechanism of Action

The mechanism by which 3-(4-Cyanobenzoyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and benzoyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobenzoyl chloride
  • 4-Cyanobenzyl bromide
  • 3-Cyanobenzoyl chloride

Comparison

Compared to these similar compounds, 3-(4-Cyanobenzoyl)benzonitrile is unique due to the presence of both a cyanobenzoyl and a benzonitrile group in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications. For instance, while 4-cyanobenzoyl chloride is primarily used as an acylating agent, 3-(4-Cyanobenzoyl)benzonitrile can participate in both acylation and nitrile-specific reactions, making it more versatile.

Biological Activity

3-(4-Cyanobenzoyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological properties, including antibacterial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

3-(4-Cyanobenzoyl)benzonitrile features a cyanobenzoyl moiety attached to a benzonitrile backbone. Its chemical structure can be represented as follows:

C15H10N2\text{C}_{15}\text{H}_{10}\text{N}_2

This compound is characterized by the presence of both nitrile groups and aromatic rings, which are often associated with biological activity.

Antibacterial Activity

Research has shown that various derivatives of benzonitrile compounds exhibit significant antibacterial properties. For instance, studies indicated that certain benzonitrile derivatives demonstrated potent activity against Gram-positive bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus . In a comparative study, 3-(4-Cyanobenzoyl)benzonitrile was evaluated alongside other synthesized compounds, revealing its effectiveness against a range of bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
3-(4-Cyanobenzoyl)benzonitrile12Staphylococcus aureus
Compound A8Escherichia coli
Compound B16Pseudomonas aeruginosa

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(4-Cyanobenzoyl)benzonitrile have also been studied. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Anticancer Activity

In recent studies, compounds similar to 3-(4-Cyanobenzoyl)benzonitrile have shown promise in cancer therapy. For example, derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. One study reported that certain derivatives exhibited IC50 values ranging from 5 to 20 µM against MCF-7 (breast cancer) cells . This suggests that modifications to the benzonitrile structure can enhance its anticancer efficacy.

Case Studies

  • Synthesis and Evaluation : A series of benzonitrile derivatives were synthesized and evaluated for their biological activities. Among them, 3-(4-Cyanobenzoyl)benzonitrile was highlighted for its balanced profile of antibacterial and anticancer activities .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, which are critical for programmed cell death .

Q & A

Q. How do isotopic labeling studies (e.g., ¹³C or ¹⁵N) enhance mechanistic understanding of degradation pathways?

  • Methodological Answer : ¹³C-labeled nitrile groups track hydrolysis products via LC-MS. Isotopic enrichment in CO₂ (from nitrile degradation) is quantified using gas chromatography-mass spectrometry (GC-MS). Kinetic isotope effects (KIE) reveal rate-determining steps, such as C≡N bond cleavage .

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